molecular formula C206H324N56O65 B549502 (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid CAS No. 475221-20-6

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Cat. No. B549502
CAS RN: 475221-20-6
M. Wt: 4625 g/mol
InChI Key: OLEKMOOQFWTQGD-SJQNMCRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nogo-66 (1-40) acts as a competitive antagonist at the Nogo-66 receptor (NgR) that blocks Nogo-66- and CNS myelin-induced inhibition of axonal growth, but does not reduce myelin-associated glycoprotein (MAG) inhibition of neurite outgrowth in vitro. It promotes neuron regeneration

Scientific Research Applications

1. Drug Design and Bioactivity Prediction

  • Computational Peptidology : A study utilized conceptual density functional theory to analyze the chemical reactivity of peptides, specifically focusing on antifungal tripeptides. This approach helps in predicting the molecular properties, structures, and bioactivity scores of new peptides, which is crucial in drug design. The prediction of pKa values and the identification of molecular active sites through Fukui functions contribute to a better understanding of peptide behavior in biological systems (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

2. Synthesis and Fungicidal Activity

  • Amino Acid Derivatives : Research on the synthesis of novel amino acid derivatives showcases the potential of these compounds in fungicidal applications. The study demonstrated that certain amino acid derivatives exhibit excellent activity against Phytophthora capsici, a plant pathogen. Such compounds could serve as lead compounds for developing new fungicides, highlighting the importance of peptide derivatives in agricultural sciences (Tian et al., 2021).

3. Molecular Structure Analysis

  • Molecular Structure Investigation : Understanding the molecular structure of drugs and their metabolites is vital for pharmacological applications. A study on the antihypertensive drug perindopril and its active metabolite perindoprilat involved computational chemistry techniques to analyze their molecular structures. Such analyses are essential for drug development and for predicting drug behavior in different environments (Remko et al., 2013).

4. Antimycobacterial Activities

  • Peptide Synthesis and Biological Activity : The synthesis of specific peptide derivatives and their testing against Mycobacterium tuberculosis highlights the role of peptides in developing therapeutic agents for infectious diseases. The study's findings also emphasize the significance of structural features like the free amino group and the sulphonamide moiety for biological activity (Moreth et al., 2014).

properties

CAS RN

475221-20-6

Molecular Formula

C206H324N56O65

Molecular Weight

4625 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C206H324N56O65/c1-23-104(15)163(258-169(292)109(20)226-174(297)126(59-67-148(210)272)240-201(324)166(107(18)26-4)261-199(322)160(101(9)10)255-153(277)92-223-171(294)120(41-30-33-75-207)230-186(309)138(86-115-51-57-119(271)58-52-115)249-202(325)165(106(17)25-3)260-182(305)121(228-111(22)268)44-36-78-220-205(215)216)200(323)241-128(61-69-150(212)274)178(301)232-123(43-32-35-77-209)176(299)251-144(95-265)195(318)247-140(89-159(288)289)190(313)234-125(62-70-154(278)279)172(295)222-91-152(276)229-141(87-116-90-219-98-224-116)204(327)262-80-38-46-147(262)196(319)248-137(83-112-39-28-27-29-40-112)185(308)233-124(45-37-79-221-206(217)218)173(296)225-108(19)168(291)242-135(84-113-47-53-117(269)54-48-113)187(310)244-133(81-99(5)6)184(307)236-131(65-73-157(284)285)181(304)252-143(94-264)192(315)238-132(66-74-158(286)287)183(306)256-161(102(11)12)197(320)227-110(21)170(293)259-164(105(16)24-2)203(326)254-146(97-267)193(316)237-129(63-71-155(280)281)179(302)235-130(64-72-156(282)283)180(303)243-134(82-100(7)8)191(314)257-162(103(13)14)198(321)239-127(60-68-149(211)273)177(300)231-122(42-31-34-76-208)175(298)245-136(85-114-49-55-118(270)56-50-114)188(311)253-145(96-266)194(317)246-139(88-151(213)275)189(312)250-142(93-263)167(214)290/h27-29,39-40,47-58,90,98-110,120-147,160-166,263-267,269-271H,23-26,30-38,41-46,59-89,91-97,207-209H2,1-22H3,(H2,210,272)(H2,211,273)(H2,212,274)(H2,213,275)(H2,214,290)(H,219,224)(H,222,295)(H,223,294)(H,225,296)(H,226,297)(H,227,320)(H,228,268)(H,229,276)(H,230,309)(H,231,300)(H,232,301)(H,233,308)(H,234,313)(H,235,302)(H,236,307)(H,237,316)(H,238,315)(H,239,321)(H,240,324)(H,241,323)(H,242,291)(H,243,303)(H,244,310)(H,245,298)(H,246,317)(H,247,318)(H,248,319)(H,249,325)(H,250,312)(H,251,299)(H,252,304)(H,253,311)(H,254,326)(H,255,277)(H,256,306)(H,257,314)(H,258,292)(H,259,293)(H,260,305)(H,261,322)(H,278,279)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H4,215,216,220)(H4,217,218,221)/t104-,105-,106-,107-,108-,109-,110-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,160-,161-,162-,163-,164-,165-,166-/m0/s1

InChI Key

OLEKMOOQFWTQGD-SJQNMCRDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C

SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C

Appearance

White lyophilised solid

Peptide fragment corresponding to residues 1 - 40 of Nogo-66, the domain of the myelin protein Nogo that inhibits axonal outgrowth. Acts as a competitive antagonist at the Nogo-66 receptor (NgR)

boiling_point

N/A

melting_point

N/A

Purity

>95%

sequence

Ac-RIYKGVIQAIQKSDEGHPFRAYLESEVAISEELVQKYSNS-NH2

solubility

Soluble in DMSO

storage

-20°C

synonyms

NEP1-40;  Nogo Extracellular Peptide, 1-40

Origin of Product

United States

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